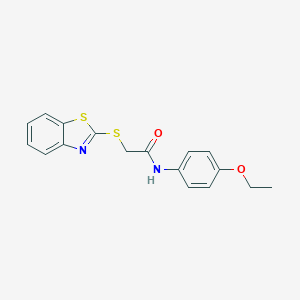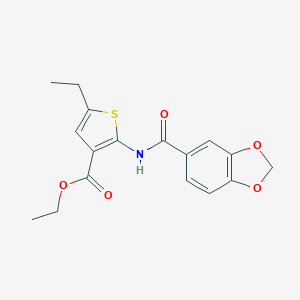
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzodioxole moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 5-ethyl-3-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Bromine, nitric acid; reactions are conducted in solvents like chloroform or acetic acid at controlled temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodioxole moiety can also interact with DNA or proteins, potentially leading to anticancer activity.
Comparación Con Compuestos Similares
Ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds such as:
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar structure but with a cyclopenta[b]thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Differing by the presence of a methyl group on the thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate: Contains an additional amino group attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
312316-06-6 |
|---|---|
Fórmula molecular |
C17H17NO5S |
Peso molecular |
347.4g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-11-8-12(17(20)21-4-2)16(24-11)18-15(19)10-5-6-13-14(7-10)23-9-22-13/h5-8H,3-4,9H2,1-2H3,(H,18,19) |
Clave InChI |
LFNMTLGDPPLPKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B388598.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)
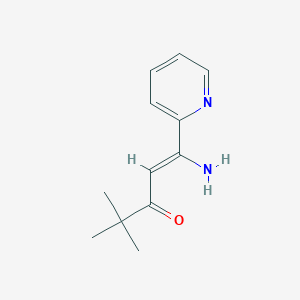
![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)
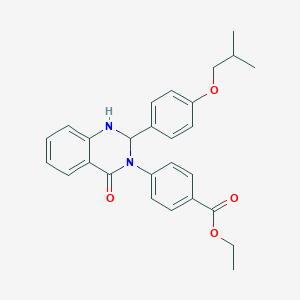
![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B388607.png)
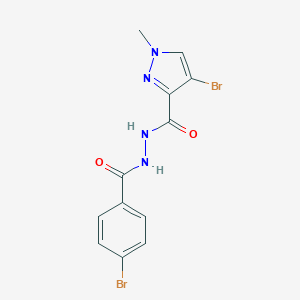
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)
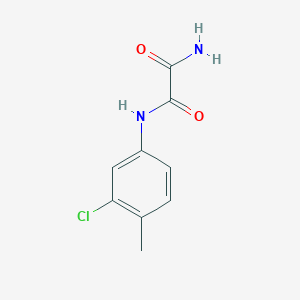
![N'-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(METHOXYMETHYL)-1H-1,2,3-TRIAZOLE-5-CARBONYL]-2-BROMOBENZOHYDRAZIDE](/img/structure/B388615.png)

![3-(2-Quinoxalinyl)phenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B388620.png)
